(1-Benzyl-piperidin-3-ylamino)-acetic acid
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Overview
Description
(1-Benzyl-piperidin-3-ylamino)-acetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The benzyl group attached to the nitrogen atom of the piperidine ring and the amino-acetic acid moiety make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-3-ylamino)-acetic acid typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of 1,5-diamines.
Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with piperidine in the presence of a base like sodium hydroxide.
Amino-Acetic Acid Moiety Addition: The final step involves the introduction of the amino-acetic acid moiety. This can be achieved through a reductive amination reaction, where glycine reacts with the benzyl-piperidine intermediate in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Piperidine: Large-scale production of piperidine through catalytic hydrogenation of pyridine.
Benzylation: Introduction of the benzyl group using benzyl chloride in the presence of a base.
Reductive Amination: Large-scale reductive amination to introduce the amino-acetic acid moiety.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-3-ylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Benzyl chloride, sodium hydroxide, and solvents like ethanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-Benzyl-piperidin-3-ylamino)-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The amino-acetic acid moiety can act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-piperidin-3-ylamino)-ethanol: Similar structure but with an ethanol moiety instead of acetic acid.
(1-Benzyl-piperidin-3-yl)-methylamine: Similar structure but with a methylamine moiety.
(1-Benzyl-piperidin-3-yl)-propionic acid: Similar structure but with a propionic acid moiety.
Uniqueness
(1-Benzyl-piperidin-3-ylamino)-acetic acid is unique due to its specific combination of the benzyl group, piperidine ring, and amino-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)9-15-13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXULXNXYFWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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